Cas no 2877-26-1 (octadecyl isothiocyanate)

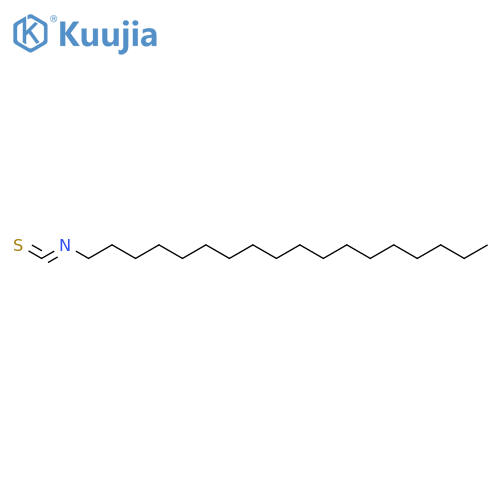

octadecyl isothiocyanate structure

商品名:octadecyl isothiocyanate

octadecyl isothiocyanate 化学的及び物理的性質

名前と識別子

-

- octadecyl isothiocyanate

- N-OCTADECYL ISOTHIOCYANATE

- 1-isothiocyanato-octadecan

- Octadecane, 1-isothiocyanato-

- 1-isothiocyanato-octadecane

- Octadecane,1-isothiocyanato

- Octadecyl-isothiocyanat

- Octadecylsenfoel

- Stearylisothiocyanat

- Isothiocyanicacid, octadecyl ester (6CI,7CI,8CI)

- A819586

- J-017255

- 2877-26-1

- DTXSID0062680

- AKOS015839792

- EINECS 220-722-1

- 1-isothiocyanatooctadecane

- SCHEMBL331790

- NS00028540

- VR5E4V8TRW

- ?Octadecyl isothiocyanate

- FT-0607994

- MFCD00041124

- Octadecylisothiocyanate

- VJIRSSFEIRFISD-UHFFFAOYSA-N

- DTXCID5037868

- 220-722-1

-

- MDL: MFCD00041124

- インチ: InChI=1S/C19H37NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21/h2-18H2,1H3

- InChIKey: VJIRSSFEIRFISD-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCCCCCN=C=S

計算された属性

- せいみつぶんしりょう: 311.26500

- どういたいしつりょう: 311.265

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 21

- 回転可能化学結合数: 17

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 10.4

- トポロジー分子極性表面積: 44.4A^2

じっけんとくせい

- 色と性状: 白またはベージュの固体

- 密度みつど: 0.9772 (rough estimate)

- ゆうかいてん: 29-33 ºC

- ふってん: 370.3°Cat760mmHg

- フラッシュポイント: 188.8°C

- 屈折率: 1.5300 (estimate)

- PSA: 44.45000

- LogP: 7.35070

- ようかいせい: 未確定

octadecyl isothiocyanate セキュリティ情報

- 危険カテゴリコード: R20/21/22;R36/37/38

- セキュリティの説明: S36/37/39-S26

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- セキュリティ用語:S26;S36/37/39

- 危険レベル:IRRITANT

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

octadecyl isothiocyanate 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

octadecyl isothiocyanate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O048255-10g |

Octadecyl isothiocyanate |

2877-26-1 | 10g |

$ 560.00 | 2022-06-03 | ||

| TRC | O048255-2.5g |

Octadecyl isothiocyanate |

2877-26-1 | 2.5g |

$ 195.00 | 2022-06-03 | ||

| Fluorochem | 009552-5g |

Octadecyl isothiocyanate |

2877-26-1 | 5g |

£116.00 | 2022-03-01 | ||

| A2B Chem LLC | AB35117-10g |

Octadecane, 1-isothiocyanato- |

2877-26-1 | 10g |

$368.00 | 2023-12-31 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-281110-5g |

Octadecyl isothiocyanate, |

2877-26-1 | 5g |

¥1173.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-281110A-25g |

Octadecyl isothiocyanate, |

2877-26-1 | 25g |

¥4663.00 | 2023-09-05 | ||

| TRC | O048255-5g |

Octadecyl isothiocyanate |

2877-26-1 | 5g |

$ 355.00 | 2022-06-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-281110A-25 g |

Octadecyl isothiocyanate, |

2877-26-1 | 25g |

¥4,663.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-281110-5 g |

Octadecyl isothiocyanate, |

2877-26-1 | 5g |

¥1,173.00 | 2023-07-10 | ||

| Fluorochem | 009552-1g |

Octadecyl isothiocyanate |

2877-26-1 | 1g |

£27.00 | 2022-03-01 |

octadecyl isothiocyanate サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:2877-26-1)

注文番号:SFD1416

在庫ステータス:

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:02

価格 ($):

octadecyl isothiocyanate 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

2877-26-1 (octadecyl isothiocyanate) 関連製品

- 4430-43-7(Nonyl Isothiocyanate)

- 4430-51-7(1,4-Butane diisothiocyanate)

- 24540-94-1(Decyl isothiocyanate)

- 4426-83-9(1-Isothiocyanatoheptane)

- 592-82-5(n-Butyl isothiocyanate)

- 4430-45-9(Octyl isothiocyanate)

- 3224-48-4(n-Tetradecyl isothiocyanate)

- 4404-45-9(Hexyl Isothiocyanate)

- 629-12-9(pentyl isothiocyanate)

- 1072-32-8(Dodecyl Isothiocyanate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2877-26-1)octadecyl isothiocyanate

清らかである:99%

はかる:25g

価格 ($):466.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:2877-26-1)Octadecyl isothiocyanate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ